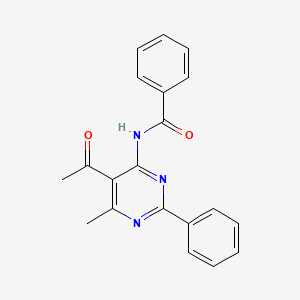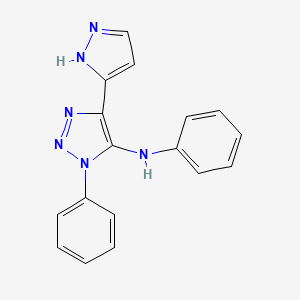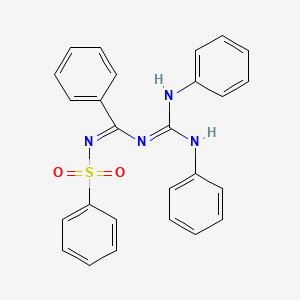
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide, commonly known as AMPK activator, is a chemical compound that has gained a lot of attention in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis.
作用机制
The mechanism of action of AMPK activator involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated by an increase in the AMP/ATP ratio, which occurs during periods of cellular stress such as low glucose or oxygen levels. AMPK activation leads to the phosphorylation of various downstream targets, which results in the promotion of glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
AMPK activator has been shown to have a number of biochemical and physiological effects. It has been shown to promote glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and prevent the development of type 2 diabetes. AMPK activator has also been shown to induce autophagy, which can prevent the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
实验室实验的优点和局限性
One of the advantages of using AMPK activator in lab experiments is that it can be used to study the regulation of energy metabolism and cellular homeostasis. It can also be used to study the effects of autophagy on various diseases. However, one of the limitations of using AMPK activator in lab experiments is that it can be difficult to control the concentration and duration of exposure, which can affect the results of the experiment.
未来方向
There are several future directions for the study of AMPK activator. One potential direction is the development of new compounds that can activate AMPK with greater specificity and potency. Another potential direction is the study of the effects of AMPK activation on various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for controlling the concentration and duration of exposure to AMPK activator in lab experiments could lead to more accurate and reproducible results.
合成方法
The synthesis of AMPK activator involves a series of chemical reactions that result in the formation of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)benzamide. The most common method for synthesizing this compound involves the reaction of 2-aminopyrimidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride and methyl iodide to yield the final product.
科学研究应用
AMPK activator has been extensively studied in scientific research due to its potential to regulate energy metabolism and promote cellular homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, and promote glucose uptake and fatty acid oxidation in skeletal muscle cells. AMPK activator has also been shown to induce autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis and preventing the development of various diseases.
属性
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-17(14(2)24)19(23-20(25)16-11-7-4-8-12-16)22-18(21-13)15-9-5-3-6-10-15/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXBWXLABRUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)

![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)

![3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5917474.png)

![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)